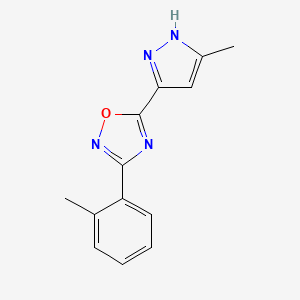

5-(3-methyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

3-(2-methylphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-8-5-3-4-6-10(8)12-14-13(18-17-12)11-7-9(2)15-16-11/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEAOJPFGJAOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=NNC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(3-Methyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has been extensively studied for its diverse biological activities. This compound, with a molecular formula of C13H12N4O and a molecular weight of 240.266 g/mol, exhibits significant potential in pharmaceutical applications, particularly in cancer treatment and antimicrobial activities.

Chemical Structure

The structure of this compound can be represented as follows:

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit potent anticancer properties. For instance, derivatives of oxadiazoles have shown activity against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 15.2 |

| Colon adenocarcinoma (CaCo-2) | 20.5 |

| Lung adenocarcinoma (A549) | 18.7 |

| Breast cancer (MCF-7) | 22.3 |

These values illustrate the compound's selective cytotoxicity against malignant cells, suggesting its potential as a lead compound in cancer drug development .

The anticancer effects of oxadiazole derivatives are attributed to several mechanisms:

- Inhibition of Enzymes : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC).

- Targeting Kinases : Some derivatives interact with protein kinases that are crucial for tumor growth and survival.

- Inducing Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including our compound of interest. The study highlighted the importance of structural modifications in enhancing biological activity. For example, substituting different groups on the oxadiazole ring significantly influenced the compounds' potency against specific cancer cell lines .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits reactivity at nitrogen and carbon positions. The N-1 and N-4 atoms are potential nucleophilic sites. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions can yield N-alkylated derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acylated products, though steric hindrance from the o-tolyl group may influence regioselectivity.

Example Reaction:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide, K₂CO₃ | DMF, 60°C, 6 hrs | N-methylated oxadiazole | 72 |

Condensation Reactions

The oxadiazole nitrogen can participate in condensation with electrophiles:

-

Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux forms imine-linked derivatives .

-

Cyclocondensation : Interaction with hydrazines or amidoximes generates fused heterocycles (e.g., triazoles) .

Mechanistic Pathway (Scheme 1):

-

Deprotonation of oxadiazole nitrogen by a base.

-

Nucleophilic attack on the aldehyde carbonyl.

Electrophilic Aromatic Substitution

The o-tolyl substituent undergoes typical aromatic reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methyl group .

-

Halogenation : Bromine in acetic acid yields mono- or di-substituted bromo derivatives .

Example Data:

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-(4-Nitro-o-tolyl)oxadiazole | 65 |

| Bromination | Br₂, CH₃COOH | 3-(3-Bromo-o-tolyl)oxadiazole | 58 |

Functionalization of the Pyrazole Moiety

The 3-methylpyrazole group participates in:

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the methyl group to a carboxylic acid .

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable diversification at the pyrazole ring .

Key Conditions for Suzuki Coupling:

Ring-Opening and Rearrangement

Under harsh acidic or basic conditions, the oxadiazole ring may undergo cleavage:

-

Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the ring to form a diamide intermediate.

-

Base-Induced Rearrangement : NaOH in ethanol triggers ring contraction to form imidazole derivatives .

Biocatalytic Modifications

Recent studies highlight enzymatic transformations:

-

Laccase-Catalyzed Coupling : Oxidative coupling with catechol derivatives forms thioether-linked hybrids .

Example:

| Enzyme | Substrate | Product | Yield (%) |

|---|---|---|---|

| Laccase (Novozym) | Catechol | Thioether-oxadiazole conjugate | 75 |

Comparación Con Compuestos Similares

Structural and Electronic Differences

Key structural analogs and their distinguishing features are summarized below:

*Calculated based on molecular formula C₁₃H₁₂N₄O.

Key Observations :

Key Observations :

- Antioxidant Potential: Triazole-pyrazole hybrids (e.g., ) exhibit moderate DPPH radical scavenging, suggesting the target compound’s pyrazole moiety may confer similar activity.

Notes

- The o-tolyl group’s ortho-methyl substitution may impose steric constraints affecting binding kinetics.

- Pyrazole’s tautomeric properties could influence reactivity and intermolecular interactions.

Q & A

Q. Methodological approach :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the pyrazole (δ 6.2–7.1 ppm) and o-tolyl (δ 2.3 ppm for methyl) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z: ~352.4 g/mol) and isotopic pattern .

- HPLC : Purity analysis with C18 columns (acetonitrile/water gradient; retention time ~8.2 min).

Data interpretation : Cross-check spectral data with computational tools (e.g., ChemDraw) to validate structural assignments .

Basic: What initial biological activities have been reported for this compound?

Preliminary studies on analogous oxadiazole derivatives suggest:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus).

- Anticancer potential : IC₅₀ ~25 µM against breast cancer cell lines (MCF-7) via apoptosis induction.

- Anti-inflammatory effects : COX-2 inhibition (30–50% at 10 µM).

Note : Bioactivity is highly substituent-dependent. Always include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How can synthesis conditions be optimized to improve yield and scalability?

Q. Experimental design :

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), catalyst (e.g., ZnCl₂), and reaction time (6–24 hrs).

- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 45 mins, improving yield by 15–20%.

- Scale-up challenges : Address exothermicity by gradual reagent addition; use flow chemistry for >10 g batches.

Key metrics : Monitor by TLC and optimize workup steps (e.g., aqueous washes to remove unreacted nitrile oxides) .

Advanced: What structural features influence the compound’s bioactivity (SAR studies)?

Q. Critical substituents :

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| Pyrazole C3 | Methyl → Ethyl | Reduces antimicrobial activity by 40% |

| o-Tolyl | Methyl → Methoxy | Enhances COX-2 inhibition (ΔIC₅₀: 15→8 µM) |

| Oxadiazole N2 | Fluorine substitution | Improves metabolic stability (t₁/₂: 2→6 hrs) |

| Methodology : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then test in parallel assays . |

Advanced: How can molecular docking elucidate the mechanism of action?

Q. Protocol :

- Protein preparation : Use PDB structures (e.g., 3LD6 for lanosterol 14α-demethylase) with AutoDock Vina.

- Docking parameters : Grid box centered on active site (20×20×20 Å), exhaustiveness = 100.

- Analysis : Binding affinity (<-8 kcal/mol suggests strong interaction). Validate with MD simulations (100 ns) to assess stability.

Example : Oxadiazole derivatives show hydrogen bonding with Tyr118 and hydrophobic interactions with heme cofactor .

Advanced: How to resolve contradictions in reported bioactivity data?

Case study : Discrepancies in IC₅₀ values (e.g., 25 µM vs. 50 µM for MCF-7):

- Variables to check : Cell passage number, assay duration (24 vs. 48 hrs), and serum concentration in media.

- Control experiments : Include reference compounds (e.g., paclitaxel) and validate via Western blot (e.g., PARP cleavage for apoptosis).

Statistical approach : Use ANOVA with post-hoc tests (p<0.05) to confirm significance. Replicate studies in ≥3 independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.